molecular formula C18H18Cl3NO4 B11614835 N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide

N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B11614835
M. Wt: 418.7 g/mol
InChI Key: LFMGGKRLMIGULI-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, propoxy, methoxy, and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction between 3-chloro-4-propoxyphenol and methoxyacetyl chloride in the presence of a base such as pyridine to form the intermediate compound.

    Coupling reaction: The intermediate is then reacted with 2,4-dichlorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(2,6-dichlorophenoxy)acetamide
  • N-(3-chloro-4-hydroxyphenyl)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H18Cl3NO4

Molecular Weight

418.7 g/mol

IUPAC Name

N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C18H18Cl3NO4/c1-2-7-24-16-5-3-12(8-14(16)20)10-26-22-18(23)11-25-17-6-4-13(19)9-15(17)21/h3-6,8-9H,2,7,10-11H2,1H3,(H,22,23)

InChI Key

LFMGGKRLMIGULI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CONC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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